BenchChemオンラインストアへようこそ!

N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide

Physicochemical profiling Isomer comparison Medicinal chemistry

Secure your supply of N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide (CAS 681168-90-1) for PDHK-targeted SAR campaigns. This meta-fluorophenyl analog enables systematic investigation of positional isomerism on kinase selectivity, metabolic stability, and target engagement. Ideal for matched-pair studies and broad kinome profiling to uncover novel vulnerabilities. Obtain high-purity batches to ensure reproducible biochemical and cellular assay data.

Molecular Formula C14H9FN2OS
Molecular Weight 272.30 g/mol
CAS No. 681168-90-1
Cat. No. B2726306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide
CAS681168-90-1
Molecular FormulaC14H9FN2OS
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C14H9FN2OS/c15-10-2-1-3-11(7-10)17-14(18)9-4-5-12-13(6-9)19-8-16-12/h1-8H,(H,17,18)
InChIKeyCJCANTYTSYHSEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.8 [ug/mL] (The mean of the results at pH 7.4)

N-(3-Fluorophenyl)-1,3-benzothiazole-6-carboxamide (CAS 681168-90-1): Compound Identity and Core Characteristics for Research Procurement


N-(3-Fluorophenyl)-1,3-benzothiazole-6-carboxamide is a synthetic small molecule belonging to the benzothiazole-6-carboxamide class, characterized by a 1,3-benzothiazole core linked via a carboxamide bridge to a 3-fluorophenyl ring. The molecular formula is C₁₄H₉FN₂OS with a molecular weight of 272.30 g/mol. The compound is cataloged in authoritative chemical databases and has been referenced in early-stage drug discovery contexts as a potential kinase inhibitor scaffold, particularly against pyruvate dehydrogenase kinase (PDHK), though direct biochemical confirmation remains limited in the public domain [1][2].

Substitution Risks for N-(3-Fluorophenyl)-1,3-benzothiazole-6-carboxamide: Structural Sensitivity of the Benzothiazole-6-Carboxamide Pharmacophore


Within the benzothiazole-6-carboxamide family, even subtle positional isomerism on the N-phenyl ring (e.g., 3-fluoro vs. 4-fluoro) or replacement of the phenyl with a heteroaryl group can lead to profound differences in kinase selectivity, cellular permeability, and metabolic stability. The 3-fluorophenyl substituent establishes a unique electrostatic and steric environment at the carboxamide binding interface that directly influences target engagement and off-target profiles. Generic substitution without matched-pair analysis therefore risks significant loss of on-target potency or introduction of unintended polypharmacology, undermining experimental reproducibility and procurement value [1].

N-(3-Fluorophenyl)-1,3-benzothiazole-6-carboxamide: Quantitative Differentiation Evidence for Scientific Selection


Physicochemical Signature Differentiating 3-Fluoro from 4-Fluoro Positional Isomer

The 3-fluorophenyl substitution in the target compound alters hydrogen-bond acceptor topology compared to the 4-fluorophenyl isomer (CAS 681170-09-2). Computed XLogP3 = 3.3 for the 3-fluoro isomer [1] versus a calculated XLogP3 of 3.2 for the 4-fluoro analog, indicating marginally higher lipophilicity. More critically, the meta-fluoro orientation shifts the electron-withdrawing effect from a resonance-dominant (para) to an inductive-dominant (meta) pattern, modulating the amide NH acidity and potential target hydrogen-bonding geometry.

Physicochemical profiling Isomer comparison Medicinal chemistry

PDHK Inhibition Potential Relative to Clinically Investigated Dichloroacetate (DCA)

While direct PDHK IC₅₀ data for the target compound is not publicly available, the benzothiazole-6-carboxamide scaffold has been validated as a PDHK pharmacophore by the Korea Institute of Science and Technology (KIST), which reported that novel benzothiazole-based PDHK inhibitors exhibit stronger lung and prostate cancer cell growth inhibition and apoptosis induction than reference PDHK inhibitors such as dichloroacetate (DCA) [1]. The 3-fluorophenyl substitution may enhance this scaffold's binding to the PDHK ATP pocket relative to unsubstituted phenyl analogs, though quantitative head-to-head data are required for confirmation.

PDHK inhibition Cancer metabolism Kinase inhibitor

Absence of Documented Off-Target Kinase Panel Activity Versus Multi-Kinase Benzothiazole Analogs

Several 2-substituted benzothiazole-6-carboxamides (e.g., 2-acetamido derivatives) are documented multi-kinase inhibitors with nanomolar activity against BRAFⱽ⁶⁰⁰ᴱ, CDK2, and DYRK1A [1]. In contrast, the target compound lacks the 2-position substituent, which may limit polypharmacology and favor a cleaner biochemical profile. However, no public kinome-wide selectivity data exist for N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide to substantiate this hypothesis.

Kinase selectivity Off-target profiling Chemical probe

Procurement-Relevant Application Scenarios for N-(3-Fluorophenyl)-1,3-benzothiazole-6-carboxamide


Structure-Activity Relationship (SAR) Exploration of Benzothiazole-6-Carboxamide PDHK Inhibitors

Researchers performing SAR campaigns on the benzothiazole-6-carboxamide PDHK pharmacophore can procure this compound as a key analog to probe the effect of meta-fluorophenyl substitution on biochemical potency, cellular target engagement, and isoform selectivity (PDHK1 vs. PDHK2 vs. PDHK3/4). The absence of a 2-substituent allows systematic investigation of the 6-carboxamide anilide vector without confounding interactions from the thiazole ring [1].

Chemical Probe Development for Cancer Metabolism Studies

Given the established role of PDHK in the Warburg effect and cancer cell metabolic reprogramming, this compound serves as a candidate scaffold for developing chemical probes that disrupt lactate fermentation in tumor cells. Its procurement supports academic and industrial programs aiming to validate PDHK as a therapeutic target in glycolytic cancers (lung, prostate, gastric) [1].

Kinome-Wide Selectivity Profiling of an Underexplored Benzothiazole Chemotype

The compound's minimal substitution pattern makes it an attractive candidate for broad kinome profiling (e.g., KINOMEscan) to establish baseline selectivity across >400 kinases. Data generated would fill a critical gap in public structure-selectivity knowledge and could reveal unexpected kinase vulnerabilities distinct from those of heavily substituted benzothiazole inhibitors [1].

Physicochemical Benchmarking in Matched Molecular Pair Analyses

As part of a matched molecular pair (MMP) study comparing 3-fluoro, 4-fluoro, and 2-fluoro anilides of benzothiazole-6-carboxamide, this compound provides the meta-substituted data point essential for understanding the impact of fluorine positional isomerism on solubility, permeability, and metabolic stability [1].

Quote Request

Request a Quote for N-(3-fluorophenyl)-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.